3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
Overview
Description
“3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid” is a chemical compound. It is a monoprotected derivative of DAP . The InChI Code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3, (H,12,15) (H,13,14) .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as X-ray analysis, NMR, elemental analysis, and IR spectroscopic analysis .Chemical Reactions Analysis
The chemical reactions involving this compound include the formation of acyloxyphosphonium from the protected amino acid anion and the generation of hydrosulphide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 203.24 g/mol . It is clear and nearly colorless to pale yellow liquid at room temperature .Scientific Research Applications
Selective Hydrogenation
A study by Smith et al. (2001) described the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield single diastereomers of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters. This research demonstrated the first reported carbamate-directed hydrogenations of functionalized cyclopentenes, highlighting its significance in selective hydrogenation processes (Smith et al., 2001).
Stereocontrolled Synthesis
Nadin et al. (2001) reported a practical, stereocontrolled synthesis of 2R-benzyl-5S-tert-butoxycarbonylamino-4R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid. This compound, a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, was synthesized from (L)-phenylalanine, demonstrating its application in the preparation of complex molecular structures (Nadin et al., 2001).
Hydrogelator Applications
Guchhait et al. (2021) investigated the gelation performances of synthesized short tripeptide-based amphiphiles containing 3-(tert-butoxycarbonylamino) units. These hydrogelators showed potential for localized breast cancer therapy due to their capability to entrap and release Vitamin B12 and Doxorubicin, an anticancer drug, in a pH-dependent manner (Guchhait et al., 2021).
Synthesis of Dipeptidomimetics
Lauffer and Mullican (2002) developed a method for synthesizing (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic. This synthesis illustrated the compound's utility in creating interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002).
NMDA Receptor Antagonists
Bombieri et al. (2005) characterized diastereomeric amino acid derivatives, which are intermediates in the synthesis of NMDA receptor antagonists. These compounds, including 3-tert-butoxycarbonylamino-based structures, contribute to the development of novel antagonists at NMDA receptors (Bombieri et al., 2005).
Mechanism of Action
Target of Action
The primary target of “3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid” is involved in peptide synthesis . This compound is a type of tert-butyloxycarbonyl-protected amino acid, which is commonly used in the synthesis of peptides . The protection of the amino group by the tert-butyloxycarbonyl (Boc) group prevents unwanted reactions during peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound serves as a protective group for the amino acid during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting dipeptides are formed in satisfactory yields within a short period .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of dipeptides. The compound, when used as a starting material in dipeptide synthesis, yields dipeptides in satisfactory amounts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the Boc group occurs under acidic conditions . Additionally, the compound is miscible in certain solvents and partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s action and stability in different environments.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRZBCWGSHZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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